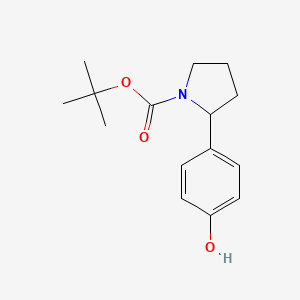

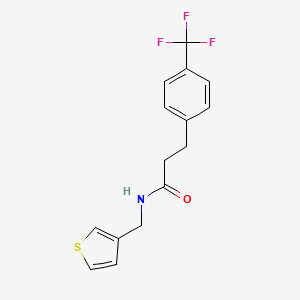

4-fluoro-N-(9-oxofluoren-1-yl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-fluoro-N-(9-oxofluoren-1-yl)benzenesulfonamide, also known as FOBs, is a compound that has been widely used in scientific research. It is a sulfonamide derivative that has been found to have a variety of applications in the fields of biochemistry, pharmacology, and medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

Cyclooxygenase-2 Inhibition for Rheumatoid Arthritis and Acute Pain

4-fluoro-N-(9-oxofluoren-1-yl)benzenesulfonamide derivatives have been explored for their potential in inhibiting cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation and pain. The introduction of a fluorine atom in these compounds has been found to preserve COX-2 potency while enhancing selectivity against COX-1, leading to the identification of potent, selective, and orally active inhibitors such as JTE-522. These inhibitors are currently under phase II clinical trials for treating conditions like rheumatoid arthritis and acute pain, highlighting their significant therapeutic potential (Hashimoto et al., 2002).

Fluorescence Enhancement for Zinc(II) Detection

The research on fluorophores for Zinc(II) detection has indicated the relevance of similar structures in enhancing fluorescence when bound to Zinc(II). Although the direct application of this compound isn't specified, the study on closely related fluorophores demonstrates the importance of specific substitutions, such as fluorine, in improving fluorescence properties. This insight is crucial for developing sensitive and selective probes for Zinc(II), which plays significant roles in biological processes (Kimber et al., 2001).

Carbonic Anhydrase Inhibition for Therapeutic Applications

Compounds structurally related to this compound have been investigated for their inhibitory effects on carbonic anhydrase, an enzyme implicated in various physiological processes. The synthesis and evaluation of such compounds reveal their potential in targeting carbonic anhydrase I and II, key isoenzymes involved in fluid secretion, pH regulation, and CO2 transport. This research underscores the therapeutic possibilities of sulfonamide derivatives in treating conditions associated with dysregulated carbonic anhydrase activity (Gul et al., 2016).

Selective Sensing and Bioimaging Applications

The development of colorimetric and fluorescence probes based on sulfonamide derivatives, including those structurally related to this compound, has been reported for the selective detection of metal ions in aqueous solutions. These probes, through specific interactions and fluorescence turn-on mechanisms, offer promising tools for bioimaging and environmental monitoring, illustrating the versatility of sulfonamide derivatives in scientific research beyond therapeutic applications (Ravichandiran et al., 2020).

Eigenschaften

IUPAC Name |

4-fluoro-N-(9-oxofluoren-1-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12FNO3S/c20-12-8-10-13(11-9-12)25(23,24)21-17-7-3-6-15-14-4-1-2-5-16(14)19(22)18(15)17/h1-11,21H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQOKCFGUWMJLHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-ethoxyphenyl)-4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2869223.png)

![1-Methyl-3-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2869226.png)

![2-[1-(3,5-Dimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one](/img/structure/B2869231.png)

![N-[(1-{[4-(butan-2-yl)phenyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide](/img/structure/B2869233.png)

![N-[[4-(2-ethyl-6-methylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2869234.png)

![N-benzyl-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2869239.png)

![Methyl 4-[3-methyl-4-(1-prop-2-enoylpiperidine-4-carbonyl)piperazin-1-yl]benzoate](/img/structure/B2869244.png)